

Molecular weight and formula of 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dimethylhexan-1-ol

Cat. No.: B15181269

[Get Quote](#)

An In-depth Technical Guide to 4,5-Dimethylhexan-1-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of **4,5-Dimethylhexan-1-ol**. It is intended for researchers, scientists, and drug development professionals.

Core Compound Information

4,5-Dimethylhexan-1-ol is a branched-chain primary alcohol. Its structural formula and key properties are summarized below.

Property	Value
Chemical Formula	C8H18O
Molecular Weight	130.23 g/mol [1] [2]
IUPAC Name	4,5-Dimethylhexan-1-ol [1]
CAS Number	60564-76-3 [1] [3]

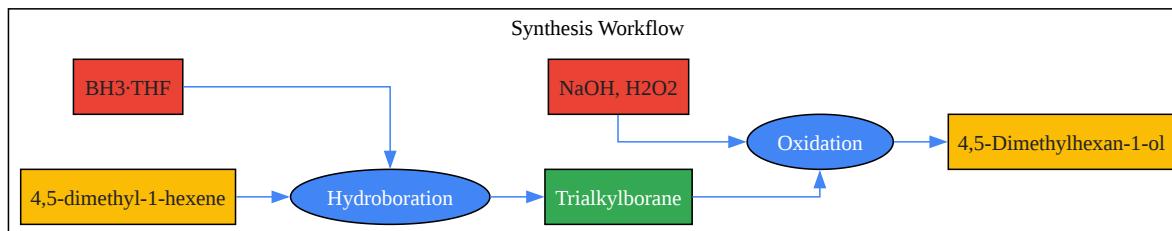
Synthesis of 4,5-Dimethylhexan-1-ol

A common and efficient method for the synthesis of **4,5-Dimethylhexan-1-ol** is the hydroboration-oxidation of the corresponding alkene, 4,5-dimethyl-1-hexene.[4][5] This two-step reaction ensures the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the alkene, yielding the primary alcohol with high selectivity.

Experimental Protocol: Hydroboration-Oxidation of 4,5-dimethyl-1-hexene

This protocol is adapted from general procedures for the hydroboration-oxidation of terminal alkenes.[6][7][8]

Materials:


- 4,5-dimethyl-1-hexene
- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) solution (1.0 M in THF)
- Sodium hydroxide (NaOH) solution (3 M)
- Hydrogen peroxide (H_2O_2) solution (30%)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Nitrogen gas (inert atmosphere)

Procedure:

- Hydroboration:
 - A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with 4,5-dimethyl-1-hexene (1 equivalent) dissolved in anhydrous THF.

- The flask is cooled to 0 °C in an ice bath.
- Borane-THF solution (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the completion of the hydroboration reaction.

- Oxidation:
 - The reaction mixture is cooled again to 0 °C.
 - 3 M sodium hydroxide solution is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide solution. The temperature should be maintained below 40 °C during the addition.
 - After the addition of the oxidizing agents, the mixture is stirred at room temperature for 1-2 hours.
- Workup and Purification:
 - The reaction mixture is diluted with diethyl ether and transferred to a separatory funnel.
 - The organic layer is washed sequentially with water and brine.
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
 - The crude product can be purified by fractional distillation under reduced pressure to yield pure **4,5-Dimethylhexan-1-ol**.

[Click to download full resolution via product page](#)

Synthesis of **4,5-Dimethylhexan-1-ol**.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **4,5-Dimethylhexan-1-ol** are not readily available in the literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure.

Predicted ¹H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	-CH ₂ -OH
~1.6 - 1.2	Multiplet	~5H	-CH ₂ -CH ₂ -CH(CH ₃)-CH(CH ₃) ₂
~0.9	Multiplet	12H	-CH(CH ₃) and -CH(CH ₃) ₂

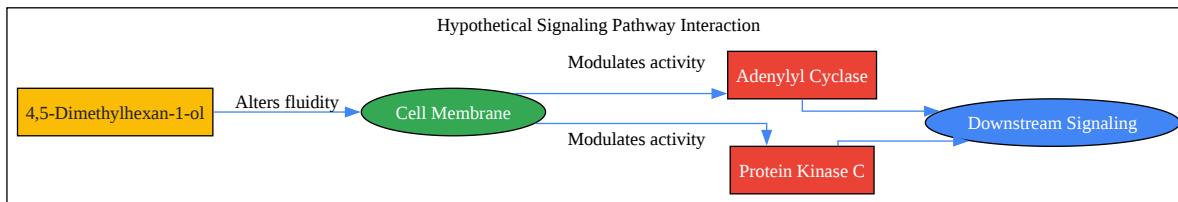
Predicted ¹³C NMR Data:

Chemical Shift (ppm)	Assignment
~63	-CH ₂ -OH
~40 - 20	Aliphatic -CH ₂ - and -CH-
~20 - 15	Aliphatic -CH ₃

Mass Spectrometry (MS)

The mass spectrum of **4,5-Dimethylhexan-1-ol** is expected to show fragmentation patterns characteristic of a primary alcohol.

Predicted Fragmentation Pattern:


m/z	Interpretation
130	Molecular ion (M ⁺) - likely weak or absent
112	Loss of H ₂ O (M ⁺ - 18)
101	Loss of an ethyl group
87	Loss of a propyl group
71	Alpha-cleavage
43	Isopropyl cation
31	[CH ₂ OH] ⁺ - characteristic of primary alcohols

Potential Biological Significance

Specific biological activities or signaling pathway interactions for **4,5-Dimethylhexan-1-ol** have not been extensively studied. However, branched-chain alcohols are known to have various biological effects, often related to their interaction with cell membranes and specific proteins.[\[9\]](#) [\[10\]](#)[\[11\]](#)

Alcohols, in general, can modulate the function of various signaling pathways. For instance, ethanol has been shown to affect pathways involving protein kinase C (PKC) and adenylyl

cyclase (AC).[12][13] It is plausible that a longer, branched-chain alcohol like **4,5-Dimethylhexan-1-ol** could also interact with these or similar pathways, potentially by altering membrane fluidity or directly binding to hydrophobic pockets of signaling proteins.

[Click to download full resolution via product page](#)

Hypothetical interaction with cell signaling.

Disclaimer: The experimental protocols and spectral data presented are based on established chemical principles and analogous compounds. Specific experimental validation is required for precise characterization. The biological significance is extrapolated from the general properties of similar molecules and requires dedicated investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Dimethyl-1-hexanol | C8H18O | CID 22002697 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-4,5-dimethylhexan-1-ol | C8H18O | CID 118133644 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-dimethylhexan-1-ol | CAS#:60564-76-3 | Chemsoc [chemsoc.com]

- 4. Untitled Document [ursula.chem.yale.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Development of a flow method for the hydroboration/oxidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00170F [pubs.rsc.org]
- 9. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched-chain higher alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of ethanol effects on PLC signal transduction pathways using cell lines of neuronal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 4,5-Dimethylhexan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15181269#molecular-weight-and-formula-of-4-5-dimethylhexan-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com